4-[Methyl(nitroso)amino]benzoic acid
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Overview
Description
4-[Methyl(nitroso)amino]benzoic acid is an organic compound that belongs to the class of nitrosamines. It is characterized by the presence of a nitroso group attached to a methylamino group on the benzene ring, with a carboxylic acid group at the para position.
Preparation Methods
The synthesis of 4-[Methyl(nitroso)amino]benzoic acid can be achieved through several routes. One common method involves the nitration of methylbenzoic acid, followed by reduction and nitrosation reactions. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the nitrosation of the amino group to form the nitroso compound .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired product. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia can be employed to produce the intermediate, which is then nitrosated to form this compound .
Chemical Reactions Analysis
4-[Methyl(nitroso)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and nitrous acid for nitrosation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[Methyl(nitroso)amino]benzoic acid has several applications in scientific research:
Analytical Chemistry: It is used in the development and validation of analytical methods, particularly for the detection and quantification of nitrosamines in pharmaceutical products.
Pharmaceutical Research: The compound is utilized in the study of nitrosamine impurities in drug formulations and their potential health effects.
Biological Studies: Due to its potential carcinogenicity, it is used in research related to cancer and toxicology.
Mechanism of Action
The mechanism of action of 4-[Methyl(nitroso)amino]benzoic acid involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic potential . The molecular targets include nucleophilic sites in DNA and proteins, which can undergo alkylation and other chemical modifications .
Comparison with Similar Compounds
4-[Methyl(nitroso)amino]benzoic acid can be compared with other nitrosamines and aromatic compounds:
4-Nitrobenzoic acid: Similar in structure but contains a nitro group instead of a nitroso group.
4-Aminobenzoic acid: Contains an amino group instead of a nitroso group.
4-Methylbenzoic acid: Lacks the nitroso group and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological effects compared to its analogs.
Properties
CAS No. |
5757-76-6 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-[methyl(nitroso)amino]benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
NTPJEFLOHNOCQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)N=O |
Origin of Product |
United States |
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